Vidofludimus

Catalog No.
S548869
CAS No.
7178240-30-1
M.F
C20H18FNO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vidofludimus

CAS Number

7178240-30-1

Product Name

Vidofludimus

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid, 4SC-101, vidofludimus

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Description

The exact mass of the compound Vidofludimus is 355.122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

IL-17 plays a crucial role in promoting inflammation. Vidofludimus works by inhibiting the activity of JAK kinases, which are enzymes involved in the signaling pathway that leads to IL-17 production by immune cells. By blocking this pathway, Vidofludimus aims to reduce inflammation in the gut, a hallmark of UC [].

Studies in Ulcerative Colitis

Several scientific studies have investigated the efficacy of Vidofludimus in UC patients.

  • A Phase IIa study demonstrated that Vidofludimus was safe and well-tolerated, with some participants achieving clinical remission (absence of symptoms) [].
  • The GEMINI I trial, a Phase III study, evaluated the effectiveness of Vidofludimus compared to placebo in achieving clinical remission. While the study did not meet its primary endpoint, it showed a trend towards improvement in some patients [].

Vidofludimus is a novel small molecule that functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Its chemical structure is identified as 2-({3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl}carbamoyl)cyclopent-1-ene-1-carboxylic acid, with the molecular formula C20H18FNO4C_{20}H_{18}FNO_{4} and a molecular weight of approximately 355.36 g/mol . Vidofludimus is under investigation for various autoimmune diseases, including multiple sclerosis and systemic lupus erythematosus, due to its immunomodulatory properties .

The primary reaction involving Vidofludimus is its inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the proliferation of activated T-cells and B-cells, which are pivotal in autoimmune responses . The inhibition mechanism has been demonstrated through in vitro studies showing concentration-dependent effects on lymphocyte proliferation and cytokine production .

Vidofludimus exhibits significant biological activity by modulating immune responses. It has been shown to reduce the secretion of interleukin-17 and inhibit activation pathways involving signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . In animal models, Vidofludimus has demonstrated efficacy in reducing symptoms associated with autoimmune conditions, such as lupus nephritis and colitis .

  • Formation of the biphenyl core through coupling reactions.
  • Introduction of the fluorine and methoxy groups to achieve the desired substitution pattern.
  • Cyclization to form the cyclopentene moiety.
  • Final functionalization to yield the carboxylic acid group.

Specific details on the synthetic route may vary based on research findings and optimization studies .

Vidofludimus is primarily being investigated for its potential applications in:

  • Multiple Sclerosis: Clinical trials are assessing its efficacy in treating relapsing-remitting, secondary progressive, and primary progressive forms of multiple sclerosis .
  • Systemic Lupus Erythematosus: Studies indicate that Vidofludimus can suppress systemic autoimmunity in relevant animal models .
  • Inflammatory Bowel Disease: Its immunomodulatory effects are also being explored for conditions like colitis .

Vidofludimus has been studied for its interactions with various biological targets. Notably, it interacts with key amino acids in DHODH, leading to significant inhibition of enzyme activity. Additionally, it has shown synergistic effects when combined with other therapeutic agents, such as meropenem against specific bacterial strains . Understanding these interactions is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Several compounds share structural or functional similarities with Vidofludimus, particularly those that inhibit DHODH or modulate immune responses:

Compound NameMechanism of ActionUnique Features
TeriflunomideDHODH inhibitorApproved for multiple sclerosis; less potent than Vidofludimus
LeflunomideProdrug converted to an active DHODH inhibitorUsed for rheumatoid arthritis; different metabolic pathway
PonesimodSphingosine 1-phosphate receptor modulatorTargets different pathways but affects lymphocyte trafficking similarly
BaricitinibJanus kinase inhibitorFocuses on cytokine signaling rather than pyrimidine synthesis

Vidofludimus stands out due to its higher potency against DHODH compared to teriflunomide and its unique dual action in reducing pro-inflammatory cytokines while inhibiting T-cell proliferation .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

355.122

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Y1PJ3VG81

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vidofludimus is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, vidofludimus specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

717824-30-1

Wikipedia

Vidofludimus

Dates

Modify: 2023-07-15
1: Fitzpatrick LR. Inhibition of IL-17 as a pharmacological approach for IBD. Int Rev Immunol. 2013 Oct-Dec;32(5-6):544-55. doi: 10.3109/08830185.2013.821118. Epub 2013 Jul 25. Review. PubMed PMID: 23886112.
2: Herrlinger KR, Diculescu M, Fellermann K, Hartmann H, Howaldt S, Nikolov R, Petrov A, Reindl W, Otte JM, Stoynov S, Strauch U, Sturm A, Voiosu R, Ammendola A, Dietrich B, Hentsch B, Stange EF. Efficacy, safety and tolerability of vidofludimus in patients with inflammatory bowel disease: the ENTRANCE study. J Crohns Colitis. 2013 Sep 1;7(8):636-43. doi: 10.1016/j.crohns.2012.09.016. Epub 2012 Oct 16. PubMed PMID: 23078909.
3: Fitzpatrick LR, Small JS, Doblhofer R, Ammendola A. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action. J Pharmacol Exp Ther. 2012 Sep;342(3):850-60. doi: 10.1124/jpet.112.192203. Epub 2012 Jun 12. PubMed PMID: 22691298.
4: Rusai K, Schmaderer C, Baumann M, Chmielewski S, Prókai A, Kis E, Szabó AJ, Leban J, Doblhofer R, Ammendola A, Lutz J, Heemann U. Immunosuppression with 4SC-101, a novel inhibitor of dihydroorotate dehydrogenase, in a rat model of renal transplantation. Transplantation. 2012 Jun 15;93(11):1101-7. doi: 10.1097/TP.0b013e31824fd861. PubMed PMID: 22609757.
5: Fitzpatrick LR. Novel Pharmacological Approaches for Inflammatory Bowel Disease: Targeting Key Intracellular Pathways and the IL-23/IL-17 Axis. Int J Inflam. 2012;2012:389404. doi: 10.1155/2012/389404. Epub 2012 Mar 15. PubMed PMID: 22506136; PubMed Central PMCID: PMC3312283.
6: New preclinical findings with vidofludimus. Immunotherapy. 2010 Jul;2(4):439. PubMed PMID: 20648986.
7: Fitzpatrick LR, Deml L, Hofmann C, Small JS, Groeppel M, Hamm S, Lemstra S, Leban J, Ammendola A. 4SC-101, a novel immunosuppressive drug, inhibits IL-17 and attenuates colitis in two murine models of inflammatory bowel disease. Inflamm Bowel Dis. 2010 Oct;16(10):1763-77. doi: 10.1002/ibd.21264. PubMed PMID: 20310011.

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